molecular formula C9H9NO5 B1313509 Methyl 2-methoxy-4-nitrobenzoate CAS No. 39106-79-1

Methyl 2-methoxy-4-nitrobenzoate

Cat. No.: B1313509
CAS No.: 39106-79-1
M. Wt: 211.17 g/mol
InChI Key: TVOXZWILIMTOIT-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the second position and a nitro group at the fourth position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-methoxybenzoate using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Another method involves the esterification of 2-methoxy-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction results in the formation of the methyl ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing advanced reaction control systems and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-methoxy-4-nitrobenzoic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 2-methoxy-4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2-methoxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-nitrobenzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing their activity and function. The nitro group can undergo reduction to form reactive intermediates, which can further participate in various biochemical reactions. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Methyl 2-methoxy-4-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 4-nitrobenzoate: Lacks the methoxy group, resulting in different reactivity and applications.

    Methyl 2-nitrobenzoate: Lacks the methoxy group and has the nitro group at a different position, leading to distinct chemical properties.

    Methyl 2-methoxybenzoate:

The presence of both the methoxy and nitro groups in this compound makes it unique, providing specific reactivity patterns and enabling its use in a wide range of chemical and biochemical applications.

Properties

IUPAC Name

methyl 2-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOXZWILIMTOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445039
Record name Methyl 2-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39106-79-1
Record name Methyl 2-methoxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

788 mg (4 mmol) of 2-hydroxy-4-nitro-benzoic acid methyl ester is mixed in 20 ml of absolute dimethylformamide with 177 mg of sodium hydride (60%; 4.4 mmol), and it is heated for 1 hour to 50° C. After cooling to room temperature, it is mixed with 625 mg (4.4 mmol) of methyl iodide and heated for 4 hours to a bath temperature of 80° C. After concentration by evaporation, it is taken up in 50 ml of water and extracted three times with 25 ml each of ethyl acetate. The ethyl acetate phase is washed with water, dried, filtered and concentrated by evaporation. The residue is chromatographed on 5 g of Isolute SI. (50 μm) with a gradient from cyclohexane to cyclohexane:ethyl acetate=80:20 as an eluant, and 400 mg (47% of theory) of 2-methoxy-4-nitro-benzoic acid methyl ester is obtained as an oil.
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788 mg
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177 mg
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20 mL
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625 mg
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Synthesis routes and methods II

Procedure details

In a manner analogous to the preparation of N2,N4-bis[4-(2-methyl-1,2,3,4-tetrazol-5-yl)methyleneoxyphenyl]-5-fluoro-2,4-pyrimidinediamine, 2-methoxy-4-nitrobenzoic acid (1 g, 5 mmol), potassium carbonate (1.4 g, 10 mmol) and iodomethane (0.47 mL, 7.5 mmol) gave methyl 2-methoxy-4-nitrobenzoate (820 mg, 77%) as a white solid.
[Compound]
Name
N2,N4-bis[4-(2-methyl-1,2,3,4-tetrazol-5-yl)methyleneoxyphenyl]-5-fluoro-2,4-pyrimidinediamine
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0 (± 1) mol
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1 g
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reactant
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1.4 g
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0.47 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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